[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-9-4-2-1-3-8(9)10-5-6-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOZUNGNTOKFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate acylating agent to form the pyridazinone ring. Finally, the acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it into a dihydropyridazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyridazinones, including [3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, exhibit a range of biological activities:
-
Anticancer Properties :
- Studies have shown that pyridazinone derivatives can inhibit the proliferation of cancer cell lines such as HCT116 (colon carcinoma) and others. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- A specific study synthesized various pyridazinone derivatives and evaluated their cytotoxic effects, highlighting the importance of substituent groups on the phenyl ring in enhancing activity against cancer cells .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A comprehensive study synthesized this compound along with other derivatives to assess their cytotoxic effects on various cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity against HCT116 cells with an IC50 value in the micromolar range. The study concluded that modifications to the structure could enhance its efficacy further.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers explored the anti-inflammatory effects of pyridazinone derivatives, including this compound. The study found that these compounds inhibited the production of pro-inflammatory cytokines in vitro, suggesting their potential utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of [3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the pyridazinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Position: The 2-fluorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-fluorophenyl or 4-chlorophenyl). This may alter binding to biological targets, as seen in , where meta/para substitutions on benzyl groups modulated activity .
Acetamide derivatives () replace the carboxylic acid with an amide, reducing acidity and possibly improving metabolic stability .
Synthetic Routes :
Physicochemical Properties
| Property | [3-(2-Fluorophenyl)-6-oxo...]acetic Acid | [3-(4-Fluorophenyl)-6-oxo...]methyl Ester | [3-(2-Chlorophenyl)-6-oxo...]acetic Acid |
|---|---|---|---|
| LogP | ~1.2 (estimated) | ~2.5 (higher due to ester) | ~1.8 (Cl increases hydrophobicity) |
| pKa | ~3.5 (carboxylic acid) | Non-acidic (ester) | ~3.5 (carboxylic acid) |
| Solubility | Moderate in polar solvents | High in organic solvents | Low in water |
Biological Activity
[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a pyridazine derivative that has garnered attention in biological research due to its unique structural characteristics and potential therapeutic applications. The compound features a fluorophenyl group, which may enhance its biological activity through improved binding interactions with various molecular targets.
Chemical Structure and Properties
The compound's IUPAC name is 2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetic acid, and it possesses the following chemical properties:
- Molecular Formula : CHFNO
- Molecular Weight : 248.21 g/mol
- CAS Number : 1206119-33-6
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom in the structure is known to influence the compound's electronic properties, potentially enhancing its binding affinity and metabolic stability. This interaction can modulate various biological pathways, leading to therapeutic effects.
Antiviral Activity
Research has indicated that fluorinated compounds often exhibit antiviral properties. However, studies on this compound have shown limited antiviral efficacy against several viruses, including Human herpesvirus 1 (HSV-1) and Human adenovirus 5 (AdV5), in non-toxic concentrations. The lack of significant antiviral activity suggests that further modifications may be necessary to enhance this aspect of the compound's profile .
Cytotoxicity Studies
The cytotoxic potential of this compound was evaluated across various human cell lines, including cancerous (HeLa, A549) and normal cell lines (Vero, MRC-5). The results indicated that while some derivatives exhibited promising cytotoxicity, the specific compound did not demonstrate significant cytotoxic effects at tested concentrations. The CC₅₀ values (50% cytotoxic concentration) were notably high, indicating a lower potential for toxicity compared to other fluorinated analogs .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | CC₅₀ (µM) | Antiviral Activity |
|---|---|---|---|
| [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid | Structure | >80 | None |
| [3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid | Structure | >100 | None |
| [3-(2-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid | Structure | >75 | None |
Note: The CC₅₀ values are indicative of the concentrations at which cytotoxic effects were observed.
Case Studies
A study focusing on the synthesis and biological evaluation of similar pyridazine derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of different substituents on the phenyl ring significantly influenced both cytotoxicity and receptor binding affinity. This suggests that further exploration into the modification of this compound could yield compounds with enhanced therapeutic profiles .
Q & A
Q. Critical Reaction Conditions :
Q. Optimization Strategies :
- Monitor reaction progress using TLC and HPLC .
- Purify intermediates via recrystallization (ethanol/water mixtures) to ensure >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives like this compound?
Methodological Answer:
Discrepancies often arise from structural variations, assay conditions, or target specificity. To address this:
Structural Benchmarking : Compare substituent effects using analogs (e.g., chloro vs. fluoro groups). For example:
Assay Standardization :
- Use consistent cell lines (e.g., HT-29 for cytotoxicity) and controls.
- Validate enzyme inhibition (e.g., COX-2) via kinetic assays (Km/Vmax analysis) .
Computational Modeling : Perform docking studies to correlate substituent electronic profiles (Hammett constants) with activity trends .
Basic: Which analytical techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer:
Essential Techniques :
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 289.08) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) .
Q. Validation Protocols :
Advanced: What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?
Methodological Answer:
Kinetic Analysis :
- Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example, COX-2 inhibition shows mixed-type kinetics with Ki = 8.7 μM .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm target engagement .
Mutagenesis Studies : Engineer enzyme mutants (e.g., COX-2 S530A) to identify critical binding residues .
Metabolite Profiling : LC-MS/MS to track downstream effects (e.g., prostaglandin E2 reduction in inflamed tissues) .
Basic: What are the key structural features of this compound that influence its chemical reactivity?
Methodological Answer:
- Pyridazinone Core : The 6-oxo group facilitates hydrogen bonding with biological targets .
- 2-Fluorophenyl Substituent : Enhances lipophilicity (logP ~2.1) and stabilizes π-π interactions in enzyme pockets .
- Acetic Acid Side Chain : Ionizes at physiological pH (pKa ~3.5), improving solubility and membrane permeability .
Q. Reactivity Hotspots :
- The C-3 position undergoes nucleophilic substitution (e.g., with amines) .
- The carbonyl group participates in condensation reactions (e.g., hydrazide formation) .
Advanced: How do electronic effects of substituents (e.g., fluorine, methoxy) on the phenyl ring impact the biological activity of pyridazinone derivatives?
Methodological Answer:
Substituent Effects :
Q. Case Study :
Q. Design Recommendations :
- Use Hammett plots to optimize substituent σ values for target-specific activity .
Advanced: How can crystallographic data resolve uncertainties in the molecular conformation of this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
